2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst, making it an environmentally friendly approach . The reaction conditions are mild, and the yields are generally excellent. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising antibacterial, antifungal, and anticancer activities.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include other thiazolo[3,2-b][1,2,4]triazoles and related heterocycles such as imidazoles . These compounds share similar structural features and biological activities but may differ in their specific properties and applications. For instance, imidazoles are known for their antifungal properties and are used in various pharmaceutical formulations . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
606954-26-1 |
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Molecular Formula |
C23H14BrN3O2S |
Molecular Weight |
476.3 g/mol |
IUPAC Name |
(5E)-2-(4-bromophenyl)-5-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H14BrN3O2S/c24-17-11-9-16(10-12-17)21-25-23-27(26-21)22(28)20(30-23)14-15-5-4-8-19(13-15)29-18-6-2-1-3-7-18/h1-14H/b20-14+ |
InChI Key |
QYESYRHZENQPKF-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Br)S3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Br)S3 |
Origin of Product |
United States |
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